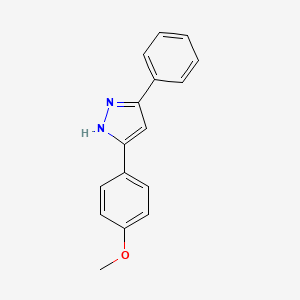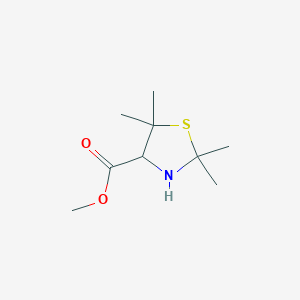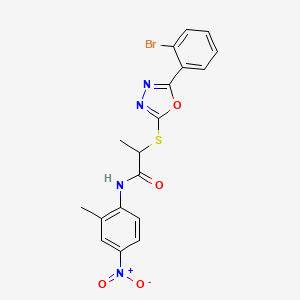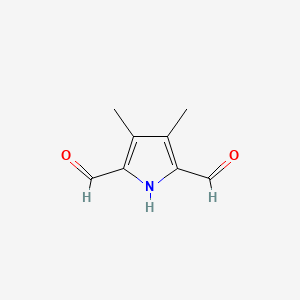
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C21H25ClN2O3 and a molecular weight of 388.8878 g/mol . This compound is known for its unique structure, which includes a fluorenyl group, a piperazine ring, and a hydroxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of fluorenylmethanol with 3-(2-hydroxyethyl)piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF) or 1,4-dioxane, and may require a base catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorenyl group can be reduced to form a dihydrofluorenyl derivative.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrofluorenyl derivative.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The fluorenyl group may play a role in enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(9H-fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride: Similar structure but lacks the hydroxyethyl group.
Fmoc-N-amido-PEG2-alcohol: Contains a fluorenyl group but has different functional groups attached.
Uniqueness
(9H-fluoren-9-yl)methyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both the hydroxyethyl group and the piperazine ring, which confer specific chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research .
特性
分子式 |
C21H25ClN2O3 |
|---|---|
分子量 |
388.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 3-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H24N2O3.ClH/c24-12-9-15-13-23(11-10-22-15)21(25)26-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,15,20,22,24H,9-14H2;1H |
InChIキー |
YVAUVHFGBWTVJW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(N1)CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11775714.png)




![5-Methylbenzo[d]thiazol-6-amine](/img/structure/B11775743.png)

![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)

![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)


![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
